molecular formula C23H22BrFN2O2S B11593000 (5Z)-5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one

(5Z)-5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one

Cat. No.: B11593000
M. Wt: 489.4 g/mol
InChI Key: WBEIRZFRNLGYBP-MOSHPQCFSA-N
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Description

(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a fluorinated phenyl group, and a cyclohexyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of a phenyl ring, followed by the introduction of a fluorinated phenyl group through a substitution reaction. The final steps often involve the formation of the imidazolidinone ring and the incorporation of the cyclohexyl group under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of halogenated and fluorinated aromatic compounds on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicine, (5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({5-CHLORO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-({5-IODO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of brominated and fluorinated aromatic rings, along with the presence of a cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22BrFN2O2S

Molecular Weight

489.4 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C23H22BrFN2O2S/c24-17-9-10-21(29-14-15-5-4-6-18(25)11-15)16(12-17)13-20-22(28)27(23(30)26-20)19-7-2-1-3-8-19/h4-6,9-13,19H,1-3,7-8,14H2,(H,26,30)/b20-13-

InChI Key

WBEIRZFRNLGYBP-MOSHPQCFSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC4=CC(=CC=C4)F)/NC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC(=CC=C4)F)NC2=S

Origin of Product

United States

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